4-(Chloromethoxy)oxane
Overview
Description
4-(Chloromethoxy)oxane is an organic compound with the molecular formula C6H11ClO2 It is a derivative of oxane, where a chloromethoxy group is attached to the fourth carbon of the oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethoxy)oxane typically involves the reaction of oxane derivatives with chloromethylating agents. One common method is the reaction of tetrahydropyran with chloromethyl methyl ether in the presence of a Lewis acid catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of high-purity starting materials and catalysts is crucial to obtain a high-quality product.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethoxy)oxane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.
Reduction Reactions: Reduction of the chloromethoxy group can lead to the formation of oxane derivatives with hydroxyl groups.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted oxane derivatives with functional groups such as azides, thiols, and ethers.
Oxidation Reactions: Formation of oxane derivatives with carbonyl or carboxyl groups.
Reduction Reactions: Formation of oxane derivatives with hydroxyl groups.
Scientific Research Applications
4-(Chloromethoxy)oxane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the preparation of functionalized polymers and materials with specific properties.
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethoxy)oxane involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethoxy group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Methoxymethoxy)oxane: Similar structure but with a methoxymethoxy group instead of a chloromethoxy group.
4-(Bromomethoxy)oxane: Similar structure but with a bromomethoxy group instead of a chloromethoxy group.
4-(Hydroxymethoxy)oxane: Similar structure but with a hydroxymethoxy group instead of a chloromethoxy group.
Uniqueness
4-(Chloromethoxy)oxane is unique due to the presence of the chloromethoxy group, which imparts distinct reactivity and properties compared to its analogs. The chlorine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. This unique reactivity profile makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
4-(chloromethoxy)oxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c7-5-9-6-1-3-8-4-2-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJBRNRBBAFWET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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